Bienvenue dans la boutique en ligne BenchChem!

Alvespimycin Hydrochloride

Hsp90 inhibition Target engagement Biochemical assay

Alvespimycin hydrochloride (17-DMAG) is the definitive second-generation HSP90 inhibitor for translational oncology. Unlike 17-AAG, its water solubility eliminates toxic Cremophor EL formulations—enabling oral gavage or drinking water administration in simple saline for chronic rodent studies with ~40-50% oral bioavailability. It delivers potent, predictable HER2 depletion (EC50 8 nM in SKBR3 cells) and robust Hsp70 induction for pharmacodynamic monitoring. With markedly reduced hepatotoxicity versus geldanamycin and broader client protein degradation in hematologic models, this compound is the superior benchmark for novel inhibitor development and biomarker validation. Choose 17-DMAG for reproducible, formulation-free in vivo efficacy studies.

Molecular Formula C32H49ClN4O8
Molecular Weight 653.2 g/mol
CAS No. 467214-21-7
Cat. No. B1663619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvespimycin Hydrochloride
CAS467214-21-7
Synonyms17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545
Molecular FormulaC32H49ClN4O8
Molecular Weight653.2 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
InChIInChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1
InChIKeyDFSYBWLNYPEFJK-IHLRWNDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Alvespimycin Hydrochloride (CAS 467214-21-7): Core Properties and Procurement Context


Alvespimycin hydrochloride (17-DMAG, KOS-1022, BMS 826476) is a water-soluble, semi-synthetic derivative of the ansamycin antibiotic geldanamycin, belonging to the class of benzoquinone-containing heat shock protein 90 (Hsp90) inhibitors. It acts by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and promoting the proteasomal degradation of key oncogenic client proteins including HER2, Akt, CRAF, and CDK4 . The compound's development was advanced specifically to overcome the hepatotoxicity and severe formulation challenges associated with the parent geldanamycin and its early clinical analog 17-AAG (tanespimycin) [1].

Alvespimycin Hydrochloride: Why Substitution with 17-AAG or Other Geldanamycin Analogs is Not Equivalent


Despite sharing the same core macrocyclic scaffold as geldanamycin and 17-AAG, alvespimycin hydrochloride is not functionally interchangeable. The critical modification at the C17 position — replacement of the methoxy group with a dimethylaminoethylamino substituent — confers distinct physicochemical and biological properties. Alvespimycin demonstrates superior aqueous solubility, eliminating the need for complex, toxic formulations like Cremophor EL which were required for 17-AAG administration [1]. Furthermore, the analog exhibits significantly different metabolic stability, limited hepatic metabolism, and a markedly altered toxicity profile compared to 17-AAG [2]. These differences translate into divergent pharmacokinetic behaviors, including oral bioavailability, and result in quantifiably different potency and selectivity profiles across tumor cell lines and in vivo models.

Alvespimycin Hydrochloride: Quantitative Evidence for Scientific Selection and Procurement


Superior Hsp90 Binding Affinity Compared to 17-AAG (Tanespimycin)

In a fluorescence polarization (FP)-based competition binding assay measuring displacement of a labeled ligand from the ATP-binding pocket of human Hsp90, alvespimycin (17-DMAG) demonstrated approximately 2-fold greater potency compared to its clinical predecessor 17-AAG (tanespimycin). This direct head-to-head comparison was conducted under identical experimental conditions .

Hsp90 inhibition Target engagement Biochemical assay

Enhanced Cellular Cytotoxicity Across a Panel of Cancer Cell Lines

Alvespimycin exhibits greater antiproliferative activity compared to 17-AAG across a panel of cancer cell lines. When comparing mean growth inhibition (GI50) values, alvespimycin is significantly more potent .

Antiproliferative activity GI50 Cell viability

Potent Degradation of HER2 Client Protein in Oncogene-Addicted Cells

Alvespimycin potently induces the degradation of the Hsp90 client protein HER2, a key driver in breast and ovarian cancers. The potency of this downstream pharmacodynamic effect has been quantified in two HER2-overexpressing cell lines, SKBR3 and SKOV3 .

HER2 degradation SKBR3 SKOV3 Client protein

Differential Activity in Chronic Lymphocytic Leukemia (CLL) Cells vs. 17-AAG

In chronic lymphocytic leukemia (CLL) cells, alvespimycin demonstrates a distinct mechanism of action compared to 17-AAG. While 17-AAG is only active against IKKβ, alvespimycin effectively depletes a broader range of Hsp90 client proteins, leading to diminished NF-κB p50/p65 DNA binding and subsequent caspase-dependent apoptosis .

CLL NF-κB Selectivity Apoptosis

Significantly Improved Aqueous Solubility Enabling Simplified Formulation

Alvespimycin hydrochloride was specifically designed as a water-soluble analog to overcome the severe formulation liabilities of 17-AAG. 17-AAG is highly insoluble in water and requires complex formulations involving Cremophor EL or DMSO/PEG for in vivo administration. In contrast, alvespimycin is freely soluble in water and saline-based solutions [1].

Solubility Formulation Bioavailability Drug delivery

Oral Bioavailability Supporting Per Os Administration

In preclinical studies, alvespimycin demonstrated significant oral bioavailability, a property not shared by 17-AAG, which has very limited oral absorption. A Phase 1 clinical study confirmed oral bioavailability in humans, with mean values of 51% and 49% on Day 1 and Day 21 of oral dosing, respectively [1]. Preclinical estimates in dogs were ~40% [2].

Oral bioavailability Pharmacokinetics In vivo dosing PO administration

Alvespimycin Hydrochloride: Recommended Research and Industrial Application Scenarios


In Vivo Studies Requiring Oral or Simplified Intravenous Dosing

For investigators planning chronic dosing studies in rodent models, alvespimycin's water solubility and oral bioavailability (approximately 40-50% [1]) are critical advantages. Unlike 17-AAG, which requires daily intraperitoneal or intravenous injections with complex formulations, alvespimycin can be administered orally via drinking water or gavage in a simple saline vehicle. This reduces animal stress, minimizes experimental variability introduced by vehicle effects, and enables long-term efficacy studies that more closely mimic potential clinical use.

HER2-Positive and CLL Cancer Models Seeking Potent Client Protein Degradation

In research focused on HER2-positive breast or ovarian cancer cell lines (e.g., SKBR3, SKOV3), alvespimycin is a superior tool due to its potent downregulation of HER2 (EC50 of 8 nM in SKBR3 cells) and induction of Hsp70, a robust pharmacodynamic marker of Hsp90 inhibition [1]. Furthermore, its demonstrated ability to deplete a broader range of client proteins than 17-AAG in chronic lymphocytic leukemia (CLL) cells makes it the compound of choice for studies of NF-κB signaling and apoptosis in this hematologic malignancy [2].

Preclinical Toxicology Studies for Hsp90 Inhibitor Development

Alvespimycin serves as an essential reference compound for benchmarking novel Hsp90 inhibitors. Its well-characterized, and relatively reduced, hepatotoxicity profile compared to geldanamycin and 17-AAG [1] provides a critical baseline. Researchers can use alvespimycin as a 'second-generation' comparator to evaluate whether a new chemical entity offers a further improved safety margin, particularly regarding liver toxicity which has plagued this drug class.

Pharmacodynamic Biomarker Discovery and Validation

The robust and predictable pharmacodynamic response to alvespimycin makes it an ideal tool for developing and validating Hsp90 inhibition biomarkers. As demonstrated in clinical trials, peripheral blood mononuclear cells (PBMCs) exhibit significant and sustained induction of HSP72 at well-tolerated doses (≥20 mg/m²) [1]. This allows researchers to establish sensitive ex vivo assays for Hsp90 inhibition and monitor target engagement in surrogate tissues, a crucial step in translational oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alvespimycin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.